![molecular formula C15H14ClNOS B2820874 4-chloro-2-((E)-{[4-(methylthio)benzyl]imino}methyl)phenol CAS No. 1232826-69-5](/img/structure/B2820874.png)
4-chloro-2-((E)-{[4-(methylthio)benzyl]imino}methyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-chloro-2-((E)-{[4-(methylthio)benzyl]imino}methyl)phenol” is a biochemical compound with the molecular formula C15H14ClNOS and a molecular weight of 291.8 . It is used for proteomics research .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of metal (II) complexes of the Schiff base ligand, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol, was synthesized in a methanolic medium . The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .Applications De Recherche Scientifique
Synthesis and Characterization
- The synthesis of azo-Schiff bases and their metal complexes has been a significant area of research. These compounds, including variations of Schiff bases, have been prepared and their structures proposed by various spectroscopic methods. The study by Bal et al. (2014) focuses on the synthesis, X-ray powder diffraction, electrochemical, and genotoxic properties of a new azo-Schiff base and its metal complexes, highlighting the versatility of Schiff bases in coordination chemistry (Bal et al., 2014).
Electrochemical Properties
- The electrochemical degradation of organic pollutants, such as phenols, using Ti/SnO2-Sb/PbO2 electrodes, is an area of significant interest. Song et al. (2010) investigated the electrochemical oxidation of 4-chloro-3-methyl phenol, demonstrating the potential of electrochemical methods in environmental remediation (Song et al., 2010).
Catalytic Applications
- Tetranuclear copper(II)-Schiff-base complexes have been synthesized and characterized as active catalysts for the oxidation of organic compounds, such as cyclohexane and toluene. This study by Roy and Manassero (2010) showcases the application of Schiff-base copper complexes in catalysis (Roy & Manassero, 2010).
Corrosion Inhibition
- Schiff base compounds have been synthesized and studied for their anti-corrosion potentials, indicating the broad applicability of these compounds in protecting metals from corrosion. Elemike et al. (2019) conducted a synthesis and comparative study on the anti-corrosion potentials of some Schiff base compounds, revealing their effectiveness in corrosion inhibition (Elemike et al., 2019).
Optoelectronic Properties and Bioactivity
- The synthesis, crystal structure, characterization, and computational study of optoelectronic properties and bioactivity of imine derivatives highlight the multifunctional applications of these compounds. Ashfaq et al. (2022) shed light on the synthesis and characterization of imine derivatives, illustrating their potential in optoelectronics and as bioactive agents (Ashfaq et al., 2022).
Propriétés
IUPAC Name |
4-chloro-2-[(4-methylsulfanylphenyl)methyliminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNOS/c1-19-14-5-2-11(3-6-14)9-17-10-12-8-13(16)4-7-15(12)18/h2-8,10,18H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMQONPMRNLVBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CN=CC2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[(E)-2-(3,5-dichloroanilino)ethenyl]-3-methylsulfanyl-1,2-thiazole-4-carbonitrile](/img/structure/B2820792.png)
![N-[2-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-2-phenylacetamide](/img/structure/B2820795.png)

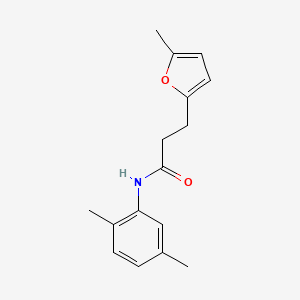
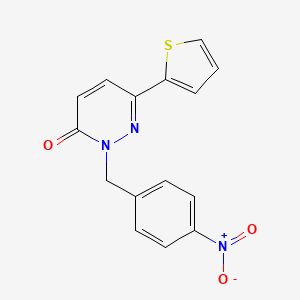
![ethyl 4-{[(2Z)-3-carbamoyl-8-methoxy-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2820802.png)
![5-(2-chloro-6-fluorobenzyl)-8-fluoro-3-(2-phenylpropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2820803.png)
![1-(1-((3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole](/img/structure/B2820804.png)
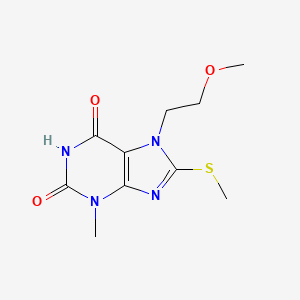
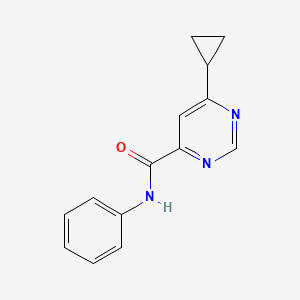
![2-({[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-1,3-benzothiazole](/img/structure/B2820809.png)

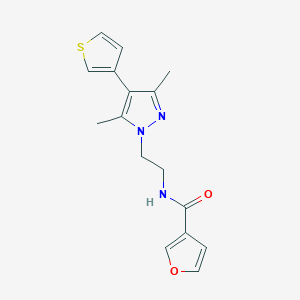
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(phenylamino)thiazole-4-carboxamide](/img/structure/B2820814.png)
